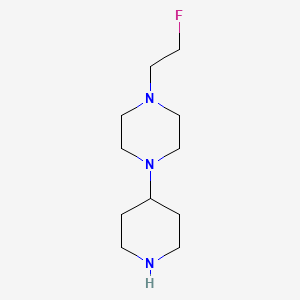
1-(6-溴-3-氟吡啶-2-基)乙酮
描述
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is a chemical compound that belongs to the class of pyridines. It has a molecular formula of C7H5BrFNO and a molecular weight of 218.02 .
Molecular Structure Analysis
The InChI code for 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is 1S/C7H5BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone has a predicted boiling point of 251.8±40.0 °C and a predicted density of 1.619±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用
吡啶基卡宾形成和衍生物合成:
- Abarca, B., Ballesteros, R., & Blanco, F. (2006) 探索了溴甲基三唑吡啶的热分解,导致形成 1-(6-溴吡啶-2-基)乙酮和其他化合物。这项研究强调了该化合物在形成吡啶基卡宾中间体中的作用 (Abarca, Ballesteros, & Blanco, 2006)。
化学合成和表征:
- Govindhan, M., Viswanathan, V., Karthikeyan, S., Subramanian, K., & Velmurugan, D. (2017) 使用 1-(6-溴-3-氟吡啶-2-基)乙酮作为起始原料合成了一种化合物。这项研究强调了该化合物在化学合成和光谱表征中的用途 (Govindhan et al., 2017)。
生物活性与治疗潜力:
- Abdel‐Aziz, H., Hamdy, N., Gamal-Eldeen, A., & Fakhr, I. (2011) 研究了 1-(6-溴-3-甲基-1,3-噻唑并[3,2-a]苯并咪唑-2-基)乙酮的生物活性。研究发现其具有显着的免疫抑制和细胞毒性作用,表明其在医学研究中的潜力 (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011)。
光谱研究与分子结构分析:
- Mary, Y., Panicker, C. Y., Sapnakumari, M., Narayana, B., Sarojini, B., Al‐Saadi, A., Van Alsenoy, C., War, J. A., & Fun, H. (2015) 对相关化合物进行了综合研究,重点关注其分子结构、振动频率和光谱分配。这项研究提供了对类似化合物在材料科学和药物中的分子特征和潜在应用的见解 (Mary et al., 2015)。
有机化学中的多用途合成和应用:
- Sutherland, A. & Gallagher, T. (2003) 描述了一种涉及 5-溴-2-氟-3-吡啶基硼酸(与 1-(6-溴-3-氟吡啶-2-基)乙酮相关的化合物)的多用途合成方法。他们的研究强调了该化合物在各种取代吡啶合成中的作用,证明了其在有机化学领域的重要性 (Sutherland & Gallagher, 2003)。
安全和危害
属性
IUPAC Name |
1-(6-bromo-3-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBFVOYREPRONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

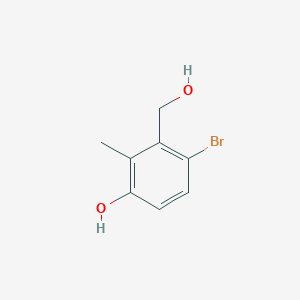
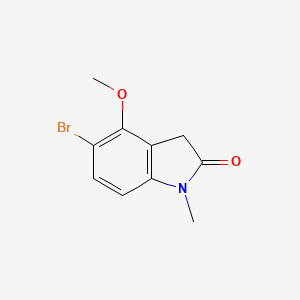

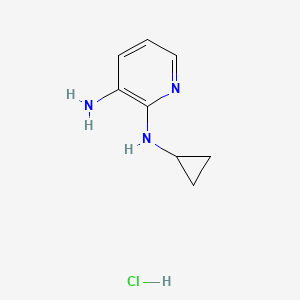
![[1-(4-Bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)
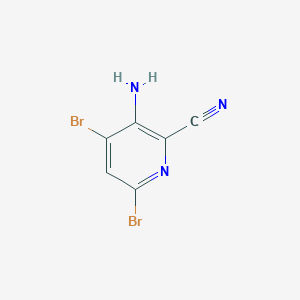
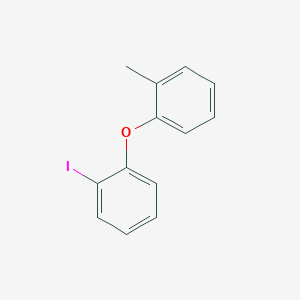
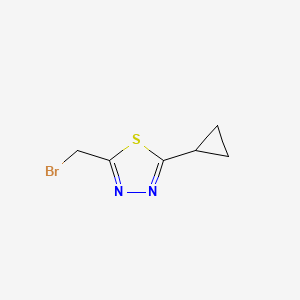

![(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B1444694.png)
